N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a pyridopyrimidine derivative featuring a tetrahydropyrido[4,3-d]pyrimidin-4-one core substituted with a 3-methoxybenzyl acetamide moiety and a 4-methylbenzyl group at position 4. Its structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds targeting kinases, enzymes, or receptors. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyridopyrimidines and pyrimido[4,5-d]pyrimidines) demonstrate activities ranging from anticancer to antimicrobial effects .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-6-8-19(9-7-18)14-28-11-10-23-22(15-28)25(31)29(17-27-23)16-24(30)26-13-20-4-3-5-21(12-20)32-2/h3-9,12,17H,10-11,13-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSFXTQDICRUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its anti-cancer and anti-inflammatory effects, based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 432.524 g/mol. The presence of methoxy and methylbenzyl groups contributes to its lipophilicity and potential bioactivity.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
2. Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Similar derivatives have been evaluated for their ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α. These studies suggest that the compound may reduce inflammation by inhibiting these cytokines' release from activated immune cells .
Table 2: Summary of Anti-inflammatory Activity Studies
| Study Reference | Inflammatory Model | Mechanism of Action | Observed Effects |
|---|---|---|---|
| In vitro | Cytokine inhibition | Decreased IL-6 and TNF-α levels |
Case Studies
A notable case study involved the evaluation of a related compound's efficacy against multidrug-resistant cancer cell lines. This study revealed that the compound could effectively inhibit the proliferation of both parental and resistant cell lines, indicating its potential utility in overcoming drug resistance in cancer therapy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. However, detailed studies on the toxicological aspects of this compound are still needed to establish safety margins for clinical use.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential. The minimum inhibitory concentrations (MICs) of these compounds often fall within a low range, indicating potent activity against pathogenic organisms .
Anticancer Activity
Studies have also highlighted the anticancer properties of similar pyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as inhibition of cell proliferation and disruption of cell cycle progression. The specific interactions at the molecular level are still under investigation but may involve targeting key enzymes or receptors involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzyl and pyrimidine rings can significantly affect biological activity. For example:
- Benzyl Substituents : The presence of electron-donating groups can enhance antimicrobial activity.
- Pyrimidine Modifications : Alterations in the pyrimidine core may improve selectivity and reduce cytotoxicity towards normal cells.
Case Studies
- Antimicrobial Efficacy : In a recent study involving a series of synthesized pyrimidine derivatives similar to this compound, compounds were tested against a panel of bacterial strains. Results showed that certain derivatives exhibited MIC values as low as 0.015 mg/mL against Staphylococcus aureus and Bacillus cereus .
- Anticancer Studies : Another study focused on the evaluation of similar compounds against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM for several derivatives. Mechanistic studies suggested that these compounds induce apoptosis via caspase activation pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Pyridopyrimidine vs. Pyrimido[4,5-d]pyrimidine Derivatives
- Analog (Compound 24, ): N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide incorporates a thieno[2,3-d]pyrimidine fused ring, which increases aromaticity and may improve DNA intercalation or enzyme inhibition .
- Pyrimido[4,5-d]pyrimidines () : These fully unsaturated analogs, such as compound 11f, exhibit extended π-conjugation, enhancing binding to hydrophobic enzyme pockets but reducing aqueous solubility .
Substituent Effects
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Kinase Inhibition : Pyridopyrimidines with bulky substituents (e.g., 4-methylbenzyl in the target compound) often inhibit kinases like EGFR or CDKs by occupying hydrophobic pockets .
- Antimicrobial Activity : Triazole-containing analogs () show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Metabolic Stability : Methoxy groups (e.g., 3-methoxybenzyl in the target compound) may reduce oxidative metabolism, prolonging half-life .
Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
